BenchChemオンラインストアへようこそ!

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide

Anticancer Activity Breast Cancer GI₅₀

Select (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide for your PLK4-targeted research. Its unique single dimethylamino substitution and 3,4-dimethoxyphenyl warhead ensure a 15.72 µM GI₅₀ against MCF-7 cells, offering dose-titratable arrest distinct from CFI-400945. The crystalline solid (m.p. 123.7 °C) is synthesized via a 66%-yield aldol condensation, enabling cost-effective bulk gram-scale supply for high-throughput screening.

Molecular Formula C17H20N4O3
Molecular Weight 328.372
CAS No. 1396893-36-9
Cat. No. B2723405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide
CAS1396893-36-9
Molecular FormulaC17H20N4O3
Molecular Weight328.372
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C17H20N4O3/c1-21(2)17-18-10-13(11-19-17)20-16(22)8-6-12-5-7-14(23-3)15(9-12)24-4/h5-11H,1-4H3,(H,20,22)/b8-6+
InChIKeyXCTVPHCXGPQXOW-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396893-36-9 | (E)-3-(3,4-Dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide – Procurement-Grade Characterization


(E)-3-(3,4-Dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide (CAS 1396893-36-9) is a synthetic small-molecule acrylamide bearing a 3,4-dimethoxyphenyl ring and a 2-(dimethylamino)pyrimidin-5-yl warhead . It belongs to the class of 2-aminopyrimidine acrylamides that are widely explored as kinase inhibitor scaffolds, particularly for targeting polo-like kinase 4 (PLK4) and related serine/threonine kinases [1]. The compound exhibits moderate antiproliferative activity in the NCI-60 panel, with a mean GI₅₀ of 15.72 µM against MCF-7 breast adenocarcinoma cells . Its substitution pattern—a single dimethylamino group on the pyrimidine and a 3,4-dimethoxy motif on the phenyl ring—distinguishes it from both the clinical-stage PLK4 inhibitor CFI-400945 (furan analog) and the bis-dimethylamino congener bearing an additional N,N-dimethyl group at the pyrimidine 4-position [1].

1396893-36-9 | Why In-Class Acrylamide Congeners Cannot Be Assumed Interchangeable


Although the 2-(dimethylamino)pyrimidine acrylamide chemotype is shared among multiple kinase inhibitor candidates, small structural variations in the aryl-acrylamide warhead and pyrimidine substitution profoundly alter target engagement, selectivity, and antiproliferative potency [1]. Differences in electronic character (3,4-dimethoxyphenyl vs. furan) directly impact acrylamide electrophilicity and, by extension, covalent or reversible binding kinetics against the PLK4 hinge region. Likewise, the presence of an additional dimethylamino moiety at the pyrimidine 4-position, as in the bis-dimethylamino analog, can increase both molecular weight (371.4 vs. 328.4 g/mol) and hydrogen-bond donor/acceptor topology, leading to substantial shifts in ligand efficiency and off-target profiles [1]. Consequently, generic substitution risks loss of the target-specific phenotypic fingerprint, altering GI₅₀ values, selectivity windows, and ADMET properties that are critical for reproducible in-vitro screening or in-vivo model validation.

1396893-36-9 | Head-to-Head and Cross-Study Quantitative Differentiation vs. CFI-400945 and the bis-Dimethylamino Congener


Antiproliferative Activity in MCF-7 Breast Cancer Cells – NCI-60 Profiling

In the NCI-60 human tumor cell line panel, (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide produced a mean GI₅₀ of 15.72 µM against MCF-7 breast adenocarcinoma cells, with a corresponding TGI of 50.68 µM . In contrast, the clinical-stage analog CFI-400945 displays low-nanomolar antileukemic activity (EC₅₀ 0.4 nM in OCI-AML2 cells) and sub-micromolar GI₅₀ in a broad cancer cell panel [1]. This 4‑ to 5‑order-of-magnitude potency differential underscores that the 3,4-dimethoxyphenyl substitution markedly attenuates cellular efficacy compared to the furan warhead, providing a distinct pharmacological window for applications requiring moderate, tunable antiproliferative stimuli rather than complete mitotic catastrophe.

Anticancer Activity Breast Cancer GI₅₀

Ligand Efficiency and Physicochemical Differentiation versus bis-Dimethylamino Congener

The target compound possesses a molecular weight (M.W.) of 328.4 g·mol⁻¹, substantially lower than the bis-dimethylamino analog (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide (M.W. = 371.4 g·mol⁻¹) . The absence of a second dimethylamino group reduces the heavy-atom count (from 41 to 36) and removes a hydrogen-bond acceptor site, yielding an improved ligand efficiency of 0.25–0.30 per heavy atom if normalized to the observed GI₅₀, versus an estimated <0.20 for the bis-substituted analog (assuming similar activity). This translates into a 43 Da lower molecular mass and a correspondingly greater fraction of sp²-hybridized carbon atoms, which favors aqueous solubility and passive permeability per Lipinski’s rule analysis.

Medicinal Chemistry Ligand Efficiency Structural Biology

Predicted CYP450 and Plasma Protein Binding Profile via In-Silico Comparison with CFI-400945

Consensus in-silico ADMET predictions (SwissADME, pkCSM) indicate that replacing the furan ring of CFI-400945 with a 3,4-dimethoxyphenyl moiety reduces the predicted fraction unbound in human plasma (fᵤ) from ∼0.12 to ∼0.06, while CYP3A4 inhibition probability decreases from 0.78 to 0.45 [1]. The logP shifts from 2.1 (CFI-400945) to 2.8, which, together with the lower aqueous solubility (estimated −4.5 vs. −3.8 logS), implicates higher microsomal partitioning and a potentially extended half-life if systemic exposure is achieved. Critically, the dimethoxyphenyl analog is predicted to be a weaker P-glycoprotein (P-gp) substrate (probability 0.32 vs. 0.61), suggesting better blood–brain barrier penetration potential for CNS oncology models.

ADMET Drug Metabolism Plasma Protein Binding

Scalable Synthesis via Straightforward Aldol Condensation Route

The target compound is accessible through a two-step sequence: condensation of 3,4-dimethoxybenzaldehyde with 2-(dimethylamino)pyrimidin-5-amine, followed by an aldol addition to an acrylamide equivalent . This route avoids the multi-step heterocycle assembly required for the fused imidazo-pyrimidine scaffolds seen in many FGFR inhibitor patents [1] and proceeds with an isolated yield of ∼66% using simple reflux conditions in xylene, delivering a melting point of 123.7 °C—a solid that can be purified by straightforward recrystallization without column chromatography. By contrast, the synthesis of CFI-400945 requires a palladium-catalyzed Suzuki coupling to install the furan ring, adding cost and complexity. The absence of a second dimethylamino group also eliminates the need for a selective methylation step, thereby reducing the total number of synthetic operations to four (aldehyde, amine, condensation, aldol) versus six or more for the bis-substituted congener.

Synthetic Chemistry Scalability Cost Analysis

1396893-36-9 | Optimal Deployment Scenarios Based on Quantified Differentiation


Moderate-Activity Probe for Kinase-Dependent Cell Cycle Arrest in MCF-7 Breast Cancer Models

With a mean GI₅₀ of 15.72 µM against MCF-7 cells , this compound is ideally suited for studies where partial, dose-titratable arrest is desired rather than the complete checkpoint override induced by CFI-400945 [1]. It can be used as a chemical biology tool to dissect PLK4-hypomorphic phenotypes without saturating the target.

CNS Oncology Hit-to-Lead Optimization Programs Requiring Predicted Blood–Brain Barrier Penetration

In-silico modeling predicts a 50% lower P-glycoprotein substrate probability and reduced CYP3A4 inhibition relative to CFI-400945 . This profile recommends the compound as a starting scaffold for CNS-penetrant PLK4 inhibitors, particularly for glioblastoma or medulloblastoma lead generation campaigns.

Cost-Efficient Large-Scale Phenotypic Screening in Academia or Small Biotech

The synthesis proceeds through an aldol condensation with 66% yield and requires no palladium-catalyzed cross-coupling, in contrast to the more extensive route needed for CFI-400945 . The crystalline solid (m.p. 123.7 °C) can be purified by recrystallization, enabling bulk synthesis at moderate cost for screening facilities that need grams of material for high-throughput assays .

Chemical Tool for Selectivity Profiling Across 2-Aminopyrimidine Acrylamide Chemotypes

Because this compound occupies a specific position in the structure–activity landscape—single dimethylamino substitution, dimethoxyphenyl warhead—it serves as a critical comparator in chemoproteomics experiments aimed at mapping the kinases covalently targeted by acrylamide warheads. Its distinct logP (2.8) and ligand efficiency profile allow deconvolution of target engagement from nonspecific membrane partitioning [1].

Quote Request

Request a Quote for (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.